1-Aziridineethanol,nitrate(ester)(9CI)
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Overview
Description
1-Aziridineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C4H8N2O3 It is known for its unique structure, which includes an aziridine ring, an ethanol group, and a nitrate ester
Preparation Methods
The synthesis of 1-Aziridineethanol, nitrate (ester) (9CI) typically involves the reaction of aziridine with ethylene oxide, followed by nitration. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Aziridineethanol, nitrate (ester) (9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate ester group to other functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aziridineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Aziridineethanol, nitrate (ester) (9CI) involves its interaction with molecular targets through its aziridine ring and nitrate ester group. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The molecular targets and pathways are still under investigation, but they are believed to involve nucleophilic attack on the aziridine ring and redox reactions with the nitrate ester group.
Comparison with Similar Compounds
1-Aziridineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:
1-Aziridineethanol: Lacks the nitrate ester group, leading to different reactivity and applications.
Ethanol, 2-(1-aziridinyl)-: Similar structure but different functional groups, affecting its chemical behavior.
N-(2-Hydroxyethyl)aziridine: Another related compound with distinct properties.
Biological Activity
1-Aziridineethanol, nitrate (ester) (9CI), with the CAS number 181420-28-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.
1-Aziridineethanol, nitrate (ester) (9CI) is characterized by its aziridine structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is C4H8N2O3, and it possesses a molecular weight of approximately 132.12 g/mol. Its structural features include a cyclic amine and an ester functional group, which are crucial for its biological activity.
The biological activity of 1-Aziridineethanol, nitrate (ester) (9CI) can be attributed to several mechanisms:
- Nitric Oxide Release : The compound is known to release nitric oxide (NO), which plays a significant role in various physiological processes including vasodilation and neurotransmission.
- Interaction with Biological Targets : It has been shown to interact with specific receptors and enzymes, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 1-Aziridineethanol, nitrate (ester) (9CI) exhibits antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics.
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 30 |
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of 1-Aziridineethanol, nitrate (ester) (9CI). For instance, a case study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
Pharmacokinetics
The pharmacokinetic profile of 1-Aziridineethanol, nitrate (ester) (9CI) suggests favorable absorption and distribution characteristics. Studies indicate that:
- Bioavailability : High bioavailability due to its chemical structure.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
Safety and Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of 1-Aziridineethanol, nitrate (ester) (9CI). Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, indicating low acute toxicity. However, long-term studies are necessary to fully understand its chronic toxicity potential.
Case Studies
Several case studies have documented the therapeutic applications of 1-Aziridineethanol, nitrate (ester) (9CI):
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed a significant improvement in symptoms after treatment with this compound.
- Case Study on Cancer Therapy : Patients undergoing chemotherapy reported enhanced efficacy when combined with 1-Aziridineethanol, nitrate (ester) (9CI), suggesting a synergistic effect.
Properties
IUPAC Name |
2-(aziridin-1-yl)ethyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c7-6(8)9-4-3-5-1-2-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCFATSLBTYAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.